

# Application Note: Investigating Allergic Airway Inflammation Using Lodoxamide Ethyl

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Lodoxamide ethyl

Cat. No.: B104599

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to utilizing **Lodoxamide ethyl** as a pharmacological tool to investigate the mechanisms of allergic airway inflammation, with a primary focus on mast cell stabilization. It includes in-depth theoretical background, detailed experimental protocols for both in vivo and in vitro models, and guidance on data interpretation.

## Introduction: The Role of Mast Cells and Lodoxamide

Allergic airway inflammation, the cornerstone of diseases like asthma, is a complex process driven by a Type 2 immune response. A key initiating event is the activation of mast cells, which reside in the airway mucosa. Upon encountering an allergen, IgE antibodies bound to the surface of mast cells become cross-linked, triggering a rapid degranulation process. This releases a potent cocktail of pre-formed mediators, including histamine and proteases, and initiates the synthesis of pro-inflammatory lipids (leukotrienes, prostaglandins) and cytokines (e.g., IL-4, IL-5, IL-13).[1][2][3][4] These mediators orchestrate the cardinal features of asthma: bronchoconstriction, airway hyperresponsiveness (AHR), mucus production, and the recruitment of other inflammatory cells, particularly eosinophils.[5][6]

Lodoxamide is a potent mast cell stabilizing agent.[7][8][9] Its mechanism involves preventing the influx of calcium into the mast cell upon antigen stimulation, a critical step for degranulation.[9][10] By inhibiting the release of inflammatory mediators at the source, Lodoxamide provides

a valuable tool to dissect the specific contribution of mast cell activation to the overall pathophysiology of allergic airway disease.[8][10] **Lodoxamide ethyl**, an ester prodrug, offers potential for improved oral bioavailability, making it suitable for systemic administration in preclinical models.[10][11]

## Mechanism of Action: Stabilizing the Gatekeeper

Lodoxamide's primary pharmacological effect is the stabilization of the mast cell membrane.[7][12] While the precise molecular interactions are still being fully elucidated, it is understood to prevent the antigen-stimulated influx of extracellular calcium ( $\text{Ca}^{2+}$ ) that is essential for the fusion of granular membranes with the cell membrane, the process that results in degranulation.[10] More recent research has also identified Lodoxamide as a high-potency agonist for GPR35, a G protein-coupled receptor, which may contribute to its anti-inflammatory effects.[13][14]

This targeted action allows researchers to specifically probe the consequences of mast cell degranulation in the complex inflammatory cascade.



[Click to download full resolution via product page](#)

Caption: Lodoxamide inhibits mast cell degranulation by blocking calcium influx.

## In Vivo Application: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This protocol describes a widely accepted murine model to induce allergic airway inflammation that mimics key features of human asthma.[5][15] The model involves sensitizing the immune system to the protein ovalbumin (OVA) and then challenging the airways with the same antigen to elicit an inflammatory response.

Principle: BALB/c mice are particularly suitable for this model due to their propensity to mount strong Th2-mediated immune responses. Intraperitoneal (i.p.) sensitization with OVA adsorbed to an aluminum hydroxide (alum) adjuvant primes the immune system, leading to the production of OVA-specific IgE. Subsequent challenges with aerosolized OVA lead to IgE cross-linking on mast cells in the airways, triggering inflammation.[16][17]

## Materials and Reagents

| Reagent/Material                                                               | Supplier (Example)                  | Grade           |
|--------------------------------------------------------------------------------|-------------------------------------|-----------------|
| Lodoxamide ethyl                                                               | Cayman Chemical /<br>MedChemExpress | >98% Purity     |
| Ovalbumin (OVA), Grade V                                                       | Sigma-Aldrich                       |                 |
| Aluminum Hydroxide (Alum)                                                      | Thermo Fisher Scientific            | Adjuvant Grade  |
| Sterile Saline (0.9% NaCl)                                                     | VWR                                 | Injection Grade |
| Methacholine chloride                                                          | Sigma-Aldrich                       | USP Grade       |
| Anesthetic (e.g.,<br>Ketamine/Xylazine)                                        | Henry Schein                        | Pharmaceutical  |
| Solubilizing Vehicle (e.g., 10%<br>DMSO, 40% PEG300, 5%<br>Tween-80 in saline) | Various                             | Reagent Grade   |

**Lodoxamide Ethyl** Preparation: Lodoxamide is sparingly soluble in aqueous solutions.[13] A common vehicle for in vivo administration involves dissolving the compound in a small amount of DMSO and then diluting it with other excipients like PEG300, Tween-80, and saline to maintain solubility and minimize toxicity.[18] Prepare fresh daily.

## Experimental Workflow & Animal Groups



[Click to download full resolution via product page](#)

Caption: Timeline for the OVA-induced allergic airway inflammation model.

Animal Groups (n=8-10 mice per group):

| Group               | Sensitization (i.p.) | Challenge (Aerosol) | Treatment (e.g., oral gavage)               | Purpose                             |
|---------------------|----------------------|---------------------|---------------------------------------------|-------------------------------------|
| 1. Naive            | Saline + Alum        | Saline              | Vehicle                                     | Healthy, non-inflamed baseline      |
| 2. Disease Control  | OVA + Alum           | OVA                 | Vehicle                                     | Fully developed disease model       |
| 3. Lodoxamide       | OVA + Alum           | OVA                 | Lodoxamide ethyl (e.g., 1-10 mg/kg)[10][11] | Test article efficacy               |
| 4. Positive Control | OVA + Alum           | OVA                 | Dexamethasone (e.g., 1-5 mg/kg) [19]        | Efficacy benchmark (corticosteroid) |

## Detailed Protocol

- Animal Model: Use 6-8 week old female BALB/c mice.[17] Allow at least one week of acclimatization.
- Sensitization (Days 0 and 7):
  - Prepare the sensitization solution by emulsifying 50 µg of OVA with 2 mg of alum in 200 µL of sterile saline per mouse.[16][17]
  - Administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection on Day 0 and Day 7.[16]
- Treatment Administration (Days 14, 15, 16):
  - Administer **Lodoxamide ethyl**, vehicle, or positive control (e.g., Dexamethasone) via the desired route (e.g., oral gavage) approximately 1 hour before each aerosol challenge.
- Airway Challenge (Days 14, 15, 16):

- Place mice in a whole-body plethysmography chamber or an equivalent exposure chamber.
- Challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes.[17] Use a nebulizer that generates particles of 1-5  $\mu\text{m}$ .
- Endpoint Analysis (Day 18):
  - Perform all analyses 24 to 48 hours after the final OVA challenge, as this is when airway hyperresponsiveness is typically maximal.[20]

## Endpoint Analysis Methods

A. Airway Hyperresponsiveness (AHR) Measurement: AHR is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to stimuli.

- Method: Use a whole-body plethysmograph to non-invasively measure AHR or an invasive forced oscillation technique for more detailed respiratory mechanics.[21][22]
- Procedure: After establishing a stable baseline, expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[21][23] Record readings for 3 minutes after each dose.
- Data: AHR is often expressed as Enhanced Pause (Penh), a calculated value that correlates with airway obstruction.[21] A successful Lodoxamide treatment should significantly attenuate the methacholine-induced increase in Penh compared to the disease control group.

B. Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF analysis quantifies the inflammatory cells recruited to the airways.

- Procedure: Euthanize the mouse and surgically expose the trachea. Cannulate the trachea and lavage the lungs 3-5 times with ~0.8-1.0 mL of ice-cold PBS.[24][25][26]
- Total Cell Count: Pool the collected fluid and centrifuge to pellet the cells. Resuspend the pellet and count the total number of cells using a hemocytometer or an automated cell counter.[24][27]

- **Differential Cell Count:** Prepare slides using a cytocentrifuge and stain with a Wright-Giemsa or similar stain. Count ~300-500 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes.[28]
- **Expected Outcome:** The disease control group will show a significant influx of total cells, dominated by eosinophils.[29] Effective Lodoxamide treatment should markedly reduce the number of total cells and specifically eosinophils in the BALF.

C. **Lung Histology:** Histological analysis provides a visual assessment of inflammation and airway remodeling.

- **Procedure:** After BALF collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain.
- **Staining:**
  - **Hematoxylin and Eosin (H&E):** To visualize peribronchial and perivascular inflammatory cell infiltration.[30][31][32]
  - **Periodic acid-Schiff (PAS):** To identify mucus-producing goblet cells in the airway epithelium.[30][31][33]
- **Analysis:** Score the sections semi-quantitatively for the degree of inflammation and goblet cell hyperplasia.[34] Lodoxamide treatment is expected to reduce both inflammatory infiltrates and mucus production.

D. **Cytokine Profiling:** Measure key Th2 cytokines in BALF supernatant or lung homogenates.

- **Method:** Use commercial ELISA kits to quantify levels of IL-4, IL-5, and IL-13.
- **Rationale:** IL-4 drives IgE production, IL-5 is crucial for eosinophil recruitment and survival, and IL-13 is a key mediator of AHR and mucus production.[1][4][6] A reduction in these cytokines would indicate that mast cell stabilization by Lodoxamide has downstream effects on the broader adaptive immune response.

## In Vitro Application: Mast Cell Degranulation Assay

This assay directly measures the ability of Lodoxamide to inhibit the release of granular contents from mast cells in vitro.

Principle: The release of the enzyme  $\beta$ -hexosaminidase, which is co-localized with histamine in mast cell granules, is used as a surrogate marker for degranulation.[35]

Protocol (using RBL-2H3 cell line or primary mast cells):

- Cell Culture: Culture mast cells (e.g., MC/9 murine line or bone marrow-derived mast cells) under appropriate conditions.[35]
- Sensitization (if required): For IgE-mediated activation, sensitize cells overnight with anti-DNP IgE.
- Pre-treatment: Wash cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer). Pre-incubate the cells with various concentrations of Lodoxamide or vehicle for 15-30 minutes at 37°C.
- Stimulation:
  - Add a stimulating agent to trigger degranulation. Common stimuli include:
    - Antigen (DNP-HSA): For IgE-sensitized cells.
    - Compound 48/80: A non-immunological secretagogue.[35]
    - Calcium Ionophore (A23187): Bypasses receptor signaling to directly increase intracellular calcium.[10][36]
  - Incubate for 30-60 minutes at 37°C.
- Quantification:
  - Centrifuge the plate/tubes to pellet the cells.
  - Collect the supernatant (contains released  $\beta$ -hexosaminidase).

- Lyse the cell pellet with Triton X-100 to measure the total cellular  $\beta$ -hexosaminidase content.
- Add substrate (p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide) to both supernatant and lysate samples and incubate.
- Stop the reaction with a stop buffer and read the absorbance at 405 nm.
- Data Analysis:
  - Calculate the percentage of  $\beta$ -hexosaminidase release:  $(\% \text{ Release}) = (\text{Supernatant OD} / (\text{Supernatant OD} + \text{Lysate OD})) * 100$ .
  - Plot the % release against the log concentration of Lodoxamide to determine the IC50 value.

## Data Interpretation & Troubleshooting

- Expected In Vivo Results: A dose-dependent inhibition of AHR, eosinophilic inflammation (BALF and histology), mucus production (PAS staining), and Th2 cytokine levels in the Lodoxamide-treated groups compared to the vehicle-treated disease group.
- Expected In Vitro Results: Lodoxamide should inhibit degranulation induced by immunological stimuli (antigen) and Compound 48/80. Its effect on calcium ionophore-induced degranulation may be less pronounced, as this stimulus bypasses some of the upstream signaling pathways that Lodoxamide targets.[10]
- Troubleshooting:
  - High Variability in AHR: Ensure consistent aerosol delivery and proper handling of mice. AHR is inherently variable; use sufficient animal numbers ( $n \geq 8$ ).
  - Low Inflammatory Influx: Verify the potency of the OVA and alum. Ensure the sensitization and challenge protocol timings are followed precisely.
  - Inconsistent In Vitro Results: Ensure cells are healthy and not over-passaged. Optimize stimulation time and agonist concentration.

## Conclusion

**Lodoxamide ethyl** serves as a specific and potent tool for probing the role of mast cell activation in allergic airway inflammation. By employing the robust in vivo and in vitro protocols detailed in this guide, researchers can effectively evaluate the downstream consequences of mast cell stabilization on airway hyperresponsiveness, cellular infiltration, and the underlying cytokine milieu. These methods provide a solid framework for investigating novel anti-allergic therapeutics and deepening our understanding of asthma pathophysiology.

## References

- Bio-protocol. (n.d.). Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol. Retrieved from [\[Link\]](#)
- Casaro, M., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. *Methods in Molecular Biology*, 1916:297-301. Retrieved from [\[Link\]](#)
- Pelaia, C., et al. (2022). Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets. *Frontiers in Immunology*. Retrieved from [\[Link\]](#)
- Kariyawasam, H. K., & Robinson, D. S. (2006). The Possible Roles of IL-4/IL-13 in the Development of Eosinophil-Predominant Severe Asthma. MDPI. Retrieved from [\[Link\]](#)
- Fahy, J. V. (2015). Biologics targeting IL-5, IL-4 or IL-13 for the treatment of asthma – an update. Taylor & Francis Online. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Lodoxamide. PubChem. Retrieved from [\[Link\]](#)
- Qu, P., et al. (2017). Murine Bronchoalveolar Lavage. *Journal of Visualized Experiments*. Retrieved from [\[Link\]](#)
- Tournoy, K. G., & Kips, J. C. (2000). New anti-asthma therapies: suppression of the effect of interleukin (IL)-4 and IL-5. *European Respiratory Journal*. Retrieved from [\[Link\]](#)
- Tanaka, H., et al. (2001). [Inflammatory cytokines (IL-4, IL-5 and IL-13)]. PubMed. Retrieved from [\[Link\]](#)

- de Visser, Y. P., et al. (2017). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. *Frontiers in Physiology*. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Supplemental Digital Content 1 Materials and Methods Bronchoalveolar lavage fluid (BALF) Lavage procedure of the mouse lung was performed as previously described. Retrieved from [\[Link\]](#)
- Ahmad, T., et al. (2015). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. *Allergologia et Immunopathologia*. Retrieved from [\[Link\]](#)
- Bates, J. H. T., et al. (2006). Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure. *American Journal of Respiratory and Critical Care Medicine*. Retrieved from [\[Link\]](#)
- Bio-protocol. (n.d.). Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). OVA-Induced Allergic Airway Inflammation Mouse Model: Techniques and Protocols. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Airway hyperresponsiveness. Methacholine-induced AHR was measured by.... Retrieved from [\[Link\]](#)
- Vanoirbeek, J. A., et al. (2012). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. *Journal of Visualized Experiments*. Retrieved from [\[Link\]](#)
- McKinney, W., et al. (2016). Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design. *Inhalation Toxicology*. Retrieved from [\[Link\]](#)
- Åkerman, S., et al. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. *Frontiers in Immunology*. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Histological analysis of lung tissue with representative H&E and PAS.... Retrieved from [\[Link\]](#)

- Zosky, G. R., & Sly, P. D. (2007). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. *Respiratory Research*. Retrieved from [\[Link\]](#)
- Grim, K. M., et al. (2014). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. *Journal of Visualized Experiments*. Retrieved from [\[Link\]](#)
- Kariyawasam, H. K., et al. (2013). Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation. *International Journal of Otolaryngology*. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). Murine Bronchoalveolar Lavage Protocol. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Histological examination of lung tissues stained with H&E and PAS dye.... Retrieved from [\[Link\]](#)
- Gilfillan, A. M., & Beaven, M. A. (2011). Assay of Mast Cell Mediators. *Springer Nature Experiments*. Retrieved from [\[Link\]](#)
- Åkerman, S., et al. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. *Frontiers in Immunology*. Retrieved from [\[Link\]](#)
- Johnson, H. G., & Sheridan, A. Q. (1986). The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. *Agents and Actions*. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Histological of lung tissue. (A, B) H&E and PAS staining showed.... Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). H&E and PAS staining of mice lung tissue. (A) Histopathology:.... Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Histological analysis of nasal and lung tissues. (A) H&E.... Retrieved from [\[Link\]](#)
- Taylor & Francis. (n.d.). Lodoxamide – Knowledge and References. Retrieved from [\[Link\]](#)

- Johnson, H. G., et al. (1979). The effect of **lodoxamide ethyl** [diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate] on in vivo anaphylactic reactions. International Archives of Allergy and Applied Immunology. Retrieved from [[Link](#)]
- Patsnap Synapse. (2024). What is Lodoxamide Tromethamine used for?. Retrieved from [[Link](#)]
- MacKenzie, A. E., et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Molecular Pharmacology. Retrieved from [[Link](#)]
- Patsnap Synapse. (2024). What is the mechanism of Lodoxamide Tromethamine?. Retrieved from [[Link](#)]
- Balkrishna, A., et al. (2024). In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling. Journal of Translational Medicine. Retrieved from [[Link](#)]
- Orgel, H. A., et al. (1988). Inhaled lodoxamide tromethamine in the treatment of perennial asthma: a double-blind placebo-controlled study. Journal of Allergy and Clinical Immunology. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Frontiers | Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets [[frontiersin.org](https://frontiersin.org)]
2. tandfonline.com [[tandfonline.com](https://tandfonline.com)]
3. publications.ersnet.org [[publications.ersnet.org](https://publications.ersnet.org)]
4. [Inflammatory cytokines (IL-4, IL-5 and IL-13)] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lodoxamide | C<sub>11</sub>H<sub>6</sub>ClN<sub>3</sub>O<sub>6</sub> | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 10. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of lodoxamide ethyl [diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate] on in vivo anaphylactic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 18. medchemexpress.com [medchemexpress.com]
- 19. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 22. Video: Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
- 23. ats-journals.org [ats-journals.org]
- 24. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn-links.lww.com [cdn-links.lww.com]

- 26. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 27. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: Investigating Allergic Airway Inflammation Using Lodoxamide Ethyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104599#using-lodoxamide-ethyl-to-investigate-allergic-airway-inflammation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)